molecular formula C18H19NO3 B15214258 3-Methoxy-4-morpholinomethyldibenzofuran CAS No. 42840-16-4

3-Methoxy-4-morpholinomethyldibenzofuran

Cat. No.: B15214258
CAS No.: 42840-16-4
M. Wt: 297.3 g/mol
InChI Key: JLXGZBBBLBFARU-UHFFFAOYSA-N
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Description

4-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)morpholine is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is optimized to minimize costs and maximize yield.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)morpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxydibenzo[b,d]furan-1-carbaldehyde
  • 2-Methoxydibenzo[b,d]furan-3-carbaldehyde
  • Benzofuran carbohydrazide

Uniqueness

4-((3-Methoxydibenzo[b,d]furan-4-yl)methyl)morpholine is unique due to its specific structure, which combines the benzofuran core with a morpholine moiety.

Properties

CAS No.

42840-16-4

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-[(3-methoxydibenzofuran-4-yl)methyl]morpholine

InChI

InChI=1S/C18H19NO3/c1-20-16-7-6-14-13-4-2-3-5-17(13)22-18(14)15(16)12-19-8-10-21-11-9-19/h2-7H,8-12H2,1H3

InChI Key

JLXGZBBBLBFARU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=CC=CC=C3O2)CN4CCOCC4

Origin of Product

United States

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